![molecular formula C12H14O2 B14366054 (3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol CAS No. 90135-60-7](/img/structure/B14366054.png)
(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol is a chiral organic compound with significant interest in various fields of scientific research. This compound features a biphenyl structure with hydroxyl groups at the 3 and 4 positions, making it a diol. The stereochemistry of the compound is specified by the (3R,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol typically involves the reduction of corresponding ketones or the dihydroxylation of alkenes. One common method is the catalytic hydrogenation of 3,4-dihydroxybiphenyl using a chiral catalyst to ensure the desired stereochemistry. Reaction conditions often include the use of solvents like ethanol or methanol and hydrogen gas under pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and high-throughput screening for optimal catalysts can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia for amination.
Major Products
Oxidation: Formation of 3,4-diketobiphenyl or 3,4-biphenyldicarboxylic acid.
Reduction: Formation of 3,4-dihydroxycyclohexane.
Substitution: Formation of 3,4-dihalobiphenyl or 3,4-diaminobiphenyl.
Scientific Research Applications
(3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol: The enantiomer of the compound with opposite stereochemistry.
3,4-Dihydroxybiphenyl: Lacks the tetrahydro structure but shares the biphenyl diol framework.
3,4-Dihydroxycyclohexane: Similar diol structure but with a cyclohexane ring instead of biphenyl.
Uniqueness
(3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol is unique due to its specific stereochemistry and biphenyl structure, which confer distinct chemical and biological properties
Properties
CAS No. |
90135-60-7 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(1R,2R)-4-phenylcyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C12H14O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-5,8,11-14H,6-7H2/t11-,12-/m1/s1 |
InChI Key |
AAJIYIUKPOJDBS-VXGBXAGGSA-N |
Isomeric SMILES |
C1CC(=C[C@H]([C@@H]1O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(=CC(C1O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



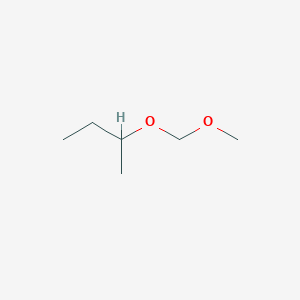
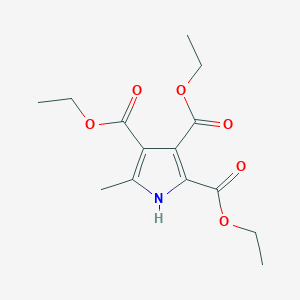
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
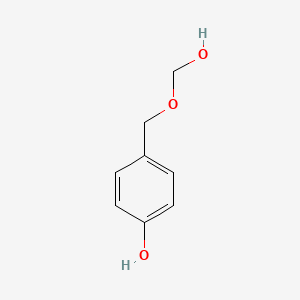
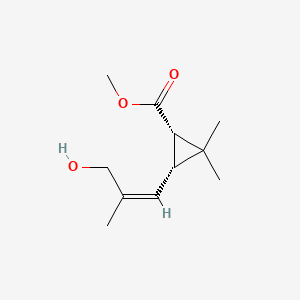

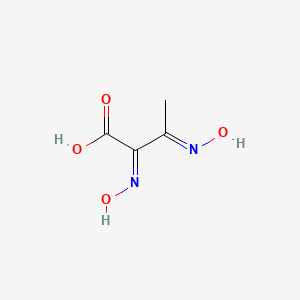
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
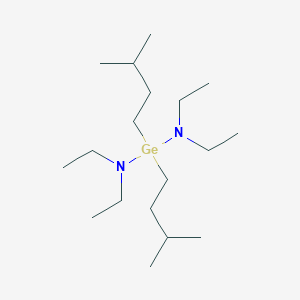
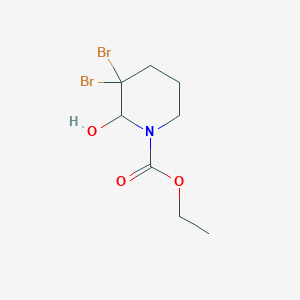
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
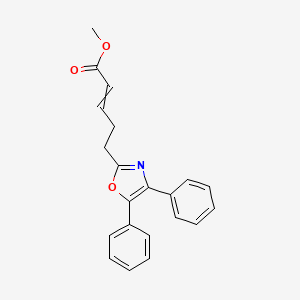
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)
